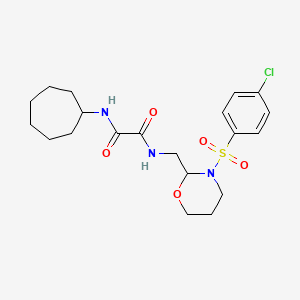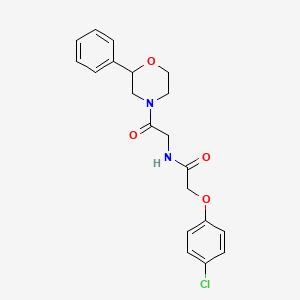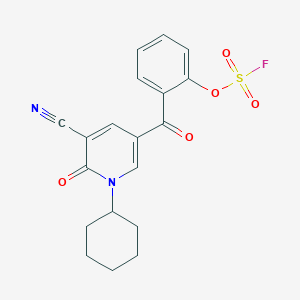
4-bromo-N'-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide” is a compound that falls under the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are known for their versatile biological profiles, simple structure, and mild adverse effects .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, such as “4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide”, has been achieved through several routes . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis
The molecular structure of 2H/4H-chromenes, including “4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide”, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The chemical reactions involving 2H/4H-chromenes have been studied extensively. These compounds exhibit unusual activities by multiple mechanisms .Scientific Research Applications
Antioxidant Activity
- Study 1 : A study by Kadhum et al. (2011) explored the antioxidant activity of synthesized coumarins related to 4-bromo-N'-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide. These compounds were compared with ascorbic acid and demonstrated significant antioxidant properties.
Structural Analysis and Properties
- Study 2 : Arunagiri et al. (2018) conducted a study on the structural properties of a related compound, providing insights into molecular structures, vibrational spectroscopy, and other physical properties (Arunagiri et al., 2018).
Cardiac Protection
- Study 3 : Research by Khdhiri Emna et al. (2020) focused on a compound similar to this compound, showing its potential in protecting rat heart tissues from toxicity and suggesting its use as an anticoagulant agent (Khdhiri Emna et al., 2020).
Antimicrobial and Anticancer Potential
- Study 4 : A 2017 study by Kumar et al. looked at derivatives of benzohydrazides, including compounds similar to the one , and found significant antimicrobial and anticancer activities (Kumar et al., 2017).
Antioxidant Properties in Various Derivatives
- Study 5 : Poojari et al. (2016) investigated the antioxidant properties of various derivatives, highlighting the potential of compounds related to this compound in preventing diseases like cancer or coronary heart disease (Poojari et al., 2016).
Antibacterial Activity
- Study 6 : El-Haggar et al. (2015) conducted research on the antibacterial activity of related compounds, demonstrating their efficacy against various bacterial strains (El-Haggar et al., 2015).
Bioactive Metal Complexes
- Study 7 : A study by Naik et al. (2014) discussed the synthesis of bioactive metal complexes involving similar compounds, indicating potential for a range of biological applications (Naik et al., 2014).
Future Directions
The future directions for the research on “4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide” and similar compounds could involve further exploration of their diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs . This could be helpful to the scientific community for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exhibit antitumor activity
Mode of Action
It’s known that many coumarin derivatives exert their effects by interacting with various cellular targets, leading to changes in cell function . These interactions can result in the inhibition of cell proliferation, induction of apoptosis, or other cellular responses .
Biochemical Pathways
Given the potential antitumor activity of similar compounds, it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or other processes involved in cancer progression .
Result of Action
Similar compounds have been reported to exhibit antitumor activity, suggesting that this compound may also have potential anticancer effects .
properties
IUPAC Name |
N'-(4-bromobenzoyl)-6-nitro-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O6/c18-11-3-1-9(2-4-11)15(22)19-20-16(23)13-8-10-7-12(21(25)26)5-6-14(10)27-17(13)24/h1-8H,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPGHGWCAWZXJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)
![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357596.png)
![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)

![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)

![(2-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2357617.png)